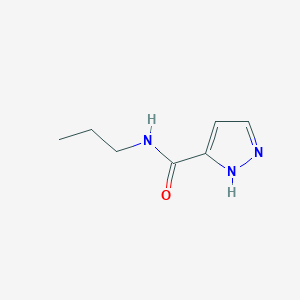

N-propyl-1H-pyrazole-5-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-propyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-4-8-7(11)6-3-5-9-10-6/h3,5H,2,4H2,1H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTIFACYPAKRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyrazole Carboxamide Scaffolds in Heterocyclic Chemistry

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and agrochemistry. nih.govmdpi.com When combined with a carboxamide functional group, the resulting pyrazole carboxamide scaffold gives rise to molecules with a broad spectrum of biological activities. nih.govmdpi.com This has made them a subject of intense research and development.

Pyrazole-containing molecules are noted for their diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities. nih.govmdpi.com The structural versatility of the pyrazole nucleus allows for fine-tuning of its physicochemical and biological properties through substitution at various positions on the ring. The carboxamide group, in particular, is a key feature that can participate in crucial hydrogen bonding interactions with biological targets.

This structural motif is a cornerstone in the design of various enzyme inhibitors. mdpi.com For instance, numerous pyrazole carboxamide derivatives have been developed as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. acs.orgresearchgate.net This has led to the successful commercialization of several fungicides for crop protection. nih.gov In the pharmaceutical realm, the pyrazole carboxamide core is present in drugs developed for a range of diseases, underscoring its therapeutic importance. nih.gov Research has demonstrated that derivatives can act as potent inhibitors of carbonic anhydrase, kinases, and other enzymes central to disease pathways. nih.govmdpi.com

Research Trajectories for N Propyl 1h Pyrazole 5 Carboxamide and Its Analogues

Classical and Contemporary Synthetic Routes

The formation of the pyrazole core is a cornerstone of synthesizing this compound. This is often achieved through condensation reactions, metal-catalyzed processes, and subsequent functional group transformations.

Condensation Reactions Involving Hydrazines and Carbonyl Compounds

A foundational and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com This approach offers a direct route to the pyrazole ring. For instance, the reaction of a 1,3-diketone with hydrazine can yield a polysubstituted pyrazole. nih.govorganic-chemistry.org The regioselectivity of this reaction, determining the final substitution pattern on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

Similarly, α,β-unsaturated ketones and aldehydes can react with hydrazines to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govmdpi.com The use of catalysts like copper triflate can facilitate these condensation reactions. nih.gov Multicomponent reactions, where several starting materials are combined in a single step, also provide an efficient pathway to highly substituted pyrazoles. organic-chemistry.orgnih.gov

Metal-Catalyzed Reaction Pathways for Pyrazole Ring Formation

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions to construct and functionalize pyrazole rings, offering high efficiency and selectivity. rsc.org Transition metals such as palladium, copper, rhodium, and nickel are commonly used to catalyze various coupling and cyclization reactions. organic-chemistry.orgrsc.org

One significant strategy is the direct C-H functionalization of a pre-existing pyrazole ring. rsc.orgresearchgate.net This method avoids the need for pre-functionalized starting materials, allowing for the direct introduction of substituents onto the pyrazole core in a single step. rsc.org For example, palladium-catalyzed cross-coupling reactions can be used to form C-C or C-heteroatom bonds at specific positions on the pyrazole ring. rsc.org The regioselectivity of these reactions is often controlled by the inherent electronic properties of the pyrazole ring and the use of directing groups. researchgate.net

Rhodium-catalyzed reactions have also been employed, such as the addition-cyclization of hydrazines with alkynes, which proceeds via a C-N bond cleavage and subsequent intramolecular dehydration to yield highly substituted pyrazoles. organic-chemistry.org Copper-catalyzed reactions are also prevalent, facilitating the synthesis of pyrazoles under mild, acid-free conditions. organic-chemistry.org

Functional Group Transformations and Derivatization Strategies

Once the pyrazole ring is formed, subsequent functional group transformations are necessary to arrive at the target this compound. This typically involves the introduction of the N-propyl group and the formation of the carboxamide functionality.

Alkylation of the pyrazole nitrogen is a common step. pharmaguideline.com The N-H proton of the pyrazole ring can be deprotonated with a base, and the resulting anion can react with an alkyl halide, such as propyl iodide or propyl bromide, to introduce the N-propyl group. The position of alkylation (N1 vs. N2) can be influenced by the substituents already present on the pyrazole ring and the reaction conditions. nih.gov

The carboxamide group is typically formed from a carboxylic acid or its derivative. If the pyrazole synthesis yields a pyrazole-5-carboxylic acid or ester, this can be converted to the corresponding carboxamide. acs.org This transformation can be achieved by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with propylamine (B44156). google.com Alternatively, direct amidation of the carboxylic acid with propylamine can be accomplished using coupling agents. beilstein-journals.org

Synthesis of Key Intermediates

The efficient synthesis of this compound relies on the availability of key intermediates, namely N-propyl-1H-pyrazole-5-carboxylic acid esters and various substituted pyrazole precursors.

Formation of N-propyl-1H-pyrazole-5-carboxylic Acid Esters

The synthesis of N-propyl-1H-pyrazole-5-carboxylic acid esters is a critical step. A common route involves the reaction of a 2,4-diketocarboxylic acid ester with an N-propylhydrazine. google.com However, this reaction can often lead to a mixture of regioisomers, namely the 1-propyl-3-substituted-pyrazole-5-carboxylic acid ester and the 1-propyl-5-substituted-pyrazole-3-carboxylic acid ester. google.com The separation of these isomers can be challenging.

An alternative approach involves the esterification of a pre-formed 1-propyl-1H-pyrazole-5-carboxylic acid. This can be achieved by reacting the carboxylic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst under reflux conditions.

Recent methodologies have focused on improving the regioselectivity of the initial pyrazole formation. For example, a process for preparing 1-alkyl-pyrazole-5-carboxylic acid esters with improved isomeric ratios has been described. google.com

Preparation of Substituted Pyrazole Precursors

The synthesis of appropriately substituted pyrazole precursors is fundamental to obtaining the desired final product. The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (a precursor to the carboxylic acid) onto a pyrazole ring. semanticscholar.org This reaction typically involves treating a hydrazone or a pyrazole with a mixture of phosphorus oxychloride and dimethylformamide (DMF). semanticscholar.org

Multicomponent reactions offer a powerful strategy for the one-pot synthesis of polysubstituted pyrazoles. nih.govbeilstein-journals.org For instance, the reaction of aldehydes, 1,3-dicarbonyls, and diazo compounds can provide highly functionalized pyrazoles in a single, operationally simple step. organic-chemistry.org Similarly, the condensation of ketones, aldehydes, and hydrazine monohydrochloride can generate pyrazoline intermediates that are then oxidized to pyrazoles. organic-chemistry.org

The choice of starting materials and reaction conditions allows for the introduction of various substituents onto the pyrazole ring, which can be crucial for the properties of the final this compound derivative. For example, starting with different ketones and diethyl oxalate (B1200264) can lead to a variety of substituted pyrazole-5-carboxylic acid esters. acs.org

Multi-Step Synthesis and "One-Pot" Procedures

The construction of this compound and its analogues can be achieved through both linear, multi-step syntheses and convergent "one-pot" approaches. Multi-step synthesis offers the advantage of isolating and purifying intermediates, which can lead to higher purity of the final product. In contrast, "one-pot" procedures are often more efficient in terms of time, resources, and waste reduction by avoiding the isolation of intermediates. organic-chemistry.org

A common multi-step approach to this compound begins with the synthesis of the pyrazole core, followed by functionalization at the N1 and C5 positions. A representative multi-step synthesis for a related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, involves a sequence of cyclization, nitration, methylation, and amidation. researchgate.net This sequence can be adapted for the synthesis of this compound by using propylhydrazine (B1293729) in the initial cyclization step and omitting the nitration step if an unsubstituted C4 position is desired.

The final amidation step is crucial and typically involves the conversion of a pyrazole-5-carboxylic acid or its corresponding ester or acid chloride to the desired carboxamide. ciac.jl.cn For instance, the pyrazole-5-carbonyl chloride can be reacted with propylamine to yield the this compound. Microwave-assisted methods have also been shown to be effective for the direct conversion of carboxylic acids to amides, often resulting in shorter reaction times and high yields. asianpubs.org

"One-pot" syntheses of pyrazole derivatives have been developed to improve efficiency. These methods often involve the reaction of multiple components in a single reaction vessel. For example, a one-pot procedure for the synthesis of 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been reported, which involves a Claisen condensation, a Knorr pyrazole synthesis, and hydrolysis in a single sequence. organic-chemistry.org While this specific example leads to a different substitution pattern, the principle of combining multiple reaction steps in a single pot is applicable to the synthesis of this compound derivatives. Another one-pot approach involves the three-component reaction of a 1,3-dicarbonyl compound, a hydrazine, and an isothiocyanate, which can be adapted to produce pyrazole-1-carboxamides. biointerfaceresearch.com

Below is an interactive data table summarizing a representative multi-step synthesis for a related pyrazole-5-carboxamide derivative.

| Step | Reagents | Temperature | Time | Yield (%) |

| Cyclization | Hydrazine hydrate | Reflux | 4 h | 89 |

| Nitration | HNO₃/H₂SO₄ | 55°C | 2 h | 96 |

| Methylation | (CH₃)₂SO₄ | 90°C | 3 h | 79 |

| Amidation | NH₃ (gas) | Room Temp. | 12 h | 76 |

Table 1. Representative reaction conditions and yields for the multi-step synthesis of a substituted pyrazole-5-carboxamide. The data is adapted from the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of N Propyl 1h Pyrazole 5 Carboxamide Structures

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Configuration and Supramolecular Interactions

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. This technique would provide the absolute configuration of N-propyl-1H-pyrazole-5-carboxamide, revealing the bond lengths, bond angles, and torsional angles that define its molecular geometry.

Beyond the individual molecule, SC-XRD is invaluable for understanding the intricate network of non-covalent interactions that govern how molecules pack together in the crystal lattice. These supramolecular interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the physical properties of the solid material. For this compound, one would anticipate the presence of hydrogen bonds involving the amide N-H and C=O groups, as well as the pyrazole (B372694) N-H group, potentially leading to the formation of dimers, chains, or more complex three-dimensional networks. The propyl group would likely engage in weaker van der Waals interactions.

A hypothetical data table for the single crystal X-ray diffraction analysis of this compound would include the following parameters:

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₁N₃O |

| Formula Weight | 153.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 815.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.248 |

| Absorption Coefficient (mm⁻¹) | 0.088 |

| F(000) | 328 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5678 |

| Independent reflections | 1890 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from a single crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a critical tool for the characterization of polycrystalline materials. It provides a unique "fingerprint" of a specific crystalline phase, allowing for identification and assessment of phase purity. For this compound, a PXRD pattern would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice parameters.

This technique is particularly useful for routine analysis, quality control, and for studying phase transitions that may occur under different conditions such as temperature or pressure. Any variation in the crystal form (polymorphism) would result in a different PXRD pattern.

A representative data table for powder X-ray diffraction would list the observed 2θ angles and their corresponding d-spacings and relative intensities:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 65 |

| 21.1 | 4.21 | 95 |

| 25.5 | 3.49 | 50 |

| 28.9 | 3.09 | 70 |

Note: This table presents hypothetical data to illustrate the format of PXRD results.

Elemental Analysis (EA) for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the chemical formula (C₇H₁₁N₃O). A close agreement between the found and calculated values provides strong evidence for the compound's purity and verifies its elemental composition.

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 54.89 | 54.85 |

| Hydrogen (H) | 7.24 | 7.28 |

| Nitrogen (N) | 27.43 | 27.39 |

Note: The "Found (%)" values are hypothetical and represent a typical result for a pure sample.

Computational and Theoretical Investigations of N Propyl 1h Pyrazole 5 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms, providing insights into molecular geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly popular for its balance of accuracy and computational cost. The Hartree-Fock (HF) method is another fundamental ab initio approach, though it is often used as a starting point for more advanced calculations.

For pyrazole (B372694) derivatives, DFT, particularly with the B3LYP functional, is frequently used to optimize molecular geometries and calculate electronic properties. researchgate.netjcsp.org.pknih.govnih.govacs.org These calculations help in understanding the molecule's stability and reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. jcsp.org.pk

Table 1: Typical DFT Methodologies Applied to Pyrazole Carboxamide Analogues This table illustrates common computational methods used for related compounds, as specific data for N-propyl-1H-pyrazole-5-carboxamide is not detailed in the surveyed literature.

| Compound Type | Computational Method | Basis Set | Key Findings | Source |

|---|---|---|---|---|

| Pyrazole-Carboxamides | DFT (B3LYP) | 6-31G* | Optimization of ground state geometries, analysis of HOMO/LUMO energies, and charge transfer properties. | researchgate.netjcsp.org.pk |

| N,1-dibenzyl-5-methyl-1H-pyrazol-3-carboxamide | DFT | Not Specified | Confirmed experimental findings on corrosion inhibition, comparing neutral and protonated forms. | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | DFT (B3LYP) | 6-31G(d) | Calculation of the most stable molecular structures for subsequent docking studies. | nih.gov |

| 3-Substituted Pyrazoles | DFT (B3LYP) | 6-31G**(d) | Justification of regioselectivity in N-alkylation reactions. | acs.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For this compound, an MEP analysis would be expected to show:

Negative Potential: Concentrated around the carbonyl oxygen atom of the amide group and the nitrogen atoms of the pyrazole ring. These are the primary sites for hydrogen bonding and interactions with electrophiles.

Positive Potential: Located around the amide (N-H) proton, making it a potential hydrogen bond donor.

MEP analysis is crucial in drug design as it helps understand how a molecule might interact with the electrostatic environment of a protein's binding site. rsc.org

Conformational Analysis and Energetic Stability

Molecules with rotatable bonds, like the n-propyl group in this compound, can exist in multiple spatial arrangements known as conformers. Conformational analysis aims to identify these different conformers and determine their relative energetic stability.

This analysis involves systematically rotating the molecule's single bonds and calculating the potential energy at each step. The resulting potential energy surface reveals low-energy, stable conformations (energy minima) and the energy barriers between them. The most stable conformer, residing at the global energy minimum, is the most likely to be populated at equilibrium. Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates how it can fit into a receptor binding pocket. Studies on N-alkylation of pyrazoles have shown that steric effects play a consistent role in determining the outcomes of reactions, which is directly related to conformational preferences. acs.orgresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture from quantum chemical calculations. eurasianjournals.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

In the context of drug discovery, MD simulations are often used to study the stability of a ligand-protein complex. nih.gov For this compound, an MD simulation could be performed after docking it into a target protein. The simulation would reveal:

The stability of the binding pose over a set period (e.g., nanoseconds).

The flexibility of the ligand and the protein's binding site.

The persistence of key intermolecular interactions, such as hydrogen bonds.

Studies on related pyrazole derivatives have used MD simulations to confirm the stability of docked complexes and to understand the dynamic behavior that governs molecular interactions. nih.govrsc.orgnih.gov

Prediction of Molecular Interactions and Binding Affinities

A primary goal of computational chemistry in drug discovery is to predict whether a molecule will bind to a biological target and with what strength. This is typically achieved through molecular docking and binding free energy calculations.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is a binding pose and a scoring function that estimates the binding affinity. This approach has been used to study how various pyrazole carboxamide derivatives interact with targets like DNA and protein kinases. nih.govjst.go.jpresearchgate.net Key interactions often involve hydrogen bonds with the amide group and π-π stacking via the pyrazole ring. jst.go.jp

Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, offering a more accurate prediction of binding affinity. nih.gov

Table 2: Predicted Binding Affinities for Analogous Pyrazole Carboxamide Compounds This table presents data from studies on related compounds to illustrate the application of binding affinity prediction. The specific binding affinity of this compound would depend on its specific target.

| Compound/Derivative Type | Biological Target | Predicted Binding Energy/Affinity | Source |

|---|---|---|---|

| 1H-pyrazole-3-carboxamide derivative (pym-5) | DNA Minor Groove | -49.67 kcal/mol | jst.go.jp |

| Pyrazole derivative (Compound 25) | RET Kinase | -233.399 kJ/mol (MM/PBSA) | nih.gov |

| Pyrazolo[1,5-a]pyrimidine-3-carboxamide (14j) | S. aureus DNA gyrase | -28.76 kcal/mol (Docking Score) | researchgate.net |

| N-phenyl-1H-pyrazole-4-carboxamide (16c) | Fungal Aspartic Protease | -27.52 kcal/mol (Docking Score) | researchgate.net |

| Pyrazole-carboxamide with sulfonamide (6a) | Human Carbonic Anhydrase I (hCA I) | -9.3 kcal/mol (Binding Score) | nih.gov |

Structure Activity Relationship Sar Studies of N Propyl 1h Pyrazole 5 Carboxamide Derivatives

Impact of Substituent Modifications on Molecular Interactions

Modifications to the substituents attached to the core pyrazole (B372694) structure have a profound impact on the molecular interactions and biological efficacy of N-propyl-1H-pyrazole-5-carboxamide derivatives. Studies have shown that even minor changes to these substituents can significantly alter the compound's binding affinity and inhibitory potential.

Research into pyrazole azabicyclo[3.2.1]octane sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors revealed specific SAR trends. acs.org The size and nature of aliphatic substituents on the pyrazole ring were found to be critical. For instance, extending the alkyl chain at position 5 from a methyl to an n-propyl group resulted in a threefold increase in potency. acs.org However, further extension to an n-butyl group led to a slight decrease in activity. This suggests an optimal size for the substituent in this position to fit into the target's binding pocket. acs.org

The introduction of branched alkyl groups, such as iso-propyl and tert-butyl, was generally well-tolerated, with compounds maintaining submicromolar activity. acs.org In contrast, modifications on other parts of the molecule, such as the phenyl ring connected to the azabicyclo sulfonamide portion, showed a preference for linear alkyl chains (ethyl, n-butyl, n-hexyl) over branched ones (iso-propyl, iso-butyl), which furnished more potent inhibitors. acs.org

The electronic properties of the substituents also play a significant role. When a methyl group at position 5 of the pyrazole was kept constant, introducing an electron-withdrawing trifluoromethyl group at position 3 resulted in a marked drop in efficacy. acs.org An electron-donating methoxy (B1213986) group at the same position led to a complete loss of detectable activity, highlighting the sensitive electronic requirements for potent inhibition. acs.org

Table 1: Impact of Substituent Modifications on NAAA Inhibitory Activity

| Compound | Pyrazole Position 3 Substituent | Pyrazole Position 5 Substituent | IC₅₀ (μM) |

|---|---|---|---|

| 8 | -CH₃ | -C₂H₅ | 0.62 |

| 9 | -CH₃ | -n-C₃H₇ | 0.33 |

| 10 | -CH₃ | -n-C₄H₉ | 0.91 |

| 11 | -CH₃ | -iso-C₃H₇ | 0.64 |

| 12 | -CH₃ | -tert-C₄H₇ | 0.78 |

| 13 | -OCH₃ | -CH₃ | No activity |

| 14 | -CF₃ | -CH₃ | 3.29 |

Data sourced from a study on pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors. acs.org

Role of Pyrazole Ring Substitution Patterns in Modulating Activity

Studies have consistently shown that the pattern of substitution can dramatically modulate activity. For example, research on NAAA inhibitors demonstrated that 3,5-dialkyl substitution on the pyrazole ring was important for activity, as the corresponding mono-substituted or unsubstituted analogs were significantly less active. acs.org This indicates that substituents at both positions are likely involved in crucial binding interactions or in maintaining a conformation necessary for activity.

The specific positioning of functional groups is also vital. In a series of 5-aminopyrazole derivatives, the location of the amino group (at position 3, 4, or 5) was found to influence the type and level of pharmacological activity. mdpi.com Similarly, in the development of pyrazole-based inhibitors for the Receptor for Advanced Glycation End Products (RAGE), extensive SAR analysis highlighted the importance of the substitution pattern for optimizing inhibitory activity and physicochemical properties like aqueous solubility. nih.gov

Furthermore, the synthesis of 1,3,5-substituted pyrazoles has been a focus of medicinal chemistry, as this pattern often leads to potent biological effects. nih.gov Molecular modeling studies on certain pyrazole analogs have revealed that the substituents on the pyrazole ring can engage in hydrogen bonding, π-π interactions, and cation–π interactions within the active site of enzymes like cyclooxygenase-2 (COX-2), thereby enhancing their inhibitory activity. nih.gov

Table 2: Antiproliferative Activity of 1,5-Diarylpyrazole Carboxamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5a | Hela | 55 |

| 5a | K-562 | 16.40 |

| 5c | K-562 | 17.20 |

| 5c | HepG-2 | 21.20 |

| Daunorubicin (Control) | K-562 | 13.30 |

| Daunorubicin (Control) | HepG-2 | 22 |

Data from a study on the cytotoxic activities of 1,5-diarylpyrazole carboxamide derivatives. ekb.eg

Influence of Carboxamide Group Modifications on Binding and Reactivity

The carboxamide group (-CONH-) is a common feature in many biologically active molecules and plays a pivotal role in the binding and reactivity of this compound derivatives. ekb.eg This functional group is an excellent hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with amino acid residues in target proteins.

Modifications of the carboxamide linker have been explored to optimize the activity of various pyrazole-based compounds. In the development of anthelmintic 1-methyl-1H-pyrazole-5-carboxamide derivatives, medicinal chemistry efforts targeted modifications of the central carboxamide section to elucidate the SAR. nih.gov This systematic approach led to the identification of compounds with potent, sub-nanomolar inhibition of nematode larval development. nih.gov

In another study, novel 1H-pyrazole-3-carboxamide derivatives were synthesized and investigated for their interaction with DNA. nih.gov The results showed that these compounds could bind to the minor groove of DNA, with one derivative exhibiting a high binding affinity (K = 1.06×10⁵ M⁻¹). nih.gov This compound was also capable of cleaving supercoiled plasmid DNA, demonstrating that the carboxamide moiety, as part of the larger structure, facilitates significant interaction and reactivity with this biological macromolecule. nih.gov

Correlation between Physicochemical Parameters (e.g., Lipophilicity) and Molecular Interaction Profiles

The physicochemical properties of a drug molecule, particularly its lipophilicity, are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. nih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes the partitioning of a compound between a lipid and an aqueous phase. researchgate.net For this compound derivatives, a clear correlation exists between these parameters and their molecular interaction profiles.

An optimal level of lipophilicity is crucial for a molecule to effectively traverse cellular membranes and reach its site of action. nih.gov However, excessively high lipophilicity (logP > 5) can lead to poor aqueous solubility, rapid metabolism, and non-specific binding, which are undesirable characteristics for a drug candidate. nih.govresearchgate.net SAR studies often involve fine-tuning the lipophilicity of a lead compound to achieve a balance between permeability and solubility.

The analysis of quantitative structure-activity relationships (QSAR) often incorporates lipophilicity as a key descriptor to predict biological activity. ekb.eg By correlating changes in logP values with observed changes in potency or binding affinity across a series of analogs, researchers can build predictive models to guide the design of new compounds with improved pharmacokinetic and pharmacodynamic properties. nih.gov

Coordination Chemistry of Pyrazole Carboxamide Ligands

Synthesis of Metal Complexes with Pyrazole (B372694) Carboxamide Ligands

The synthesis of metal complexes with pyrazole carboxamide ligands, including N-propyl-1H-pyrazole-5-carboxamide, typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, reaction temperature, and the metal-to-ligand molar ratio are critical parameters that influence the stoichiometry and structure of the resulting complex.

Commonly, metal salts such as chlorides, nitrates, or acetates are used as precursors. For instance, the reaction of a metal(II) acetate (B1210297), like cobalt(II) acetate, with a pyrazole-functionalized ligand in a solvent such as methanol (B129727) can lead to the formation of coordination compounds. researchgate.net In many cases, the synthesis is carried out under reflux to ensure the completion of the reaction. The resulting metal complexes often precipitate from the solution and can be isolated by filtration, followed by washing with an appropriate solvent and drying. acs.org

The versatility of pyrazole carboxamide ligands allows for the synthesis of a wide array of complexes with various transition metals, including but not limited to cobalt(II/III), nickel(II), copper(II), and zinc(II). researchgate.net The specific reaction conditions can be tailored to favor the formation of either mononuclear or polynuclear species.

Structural Elucidation of Coordination Complexes (Mononuclear and Dinuclear)

The structural characterization of metal complexes of pyrazole carboxamide ligands is crucial for understanding their properties. X-ray crystallography is the most definitive method for elucidating the solid-state structures of these complexes, revealing details about the coordination geometry of the metal center, bond lengths, and bond angles.

Mononuclear Complexes: In mononuclear complexes, a single metal ion is coordinated to one or more pyrazole carboxamide ligands. The ligand can act as a bidentate donor, coordinating to the metal through the pyrazole ring nitrogen and the carbonyl oxygen of the carboxamide group. For example, in some mononuclear cobalt(II) and copper(II) complexes, the metal center can adopt a distorted trigonal bipyramidal geometry. acs.org It has been observed in related systems that the coordination sphere can also be completed by other ligands, such as water molecules or anions from the metal salt. nih.gov

Dinuclear Complexes: Pyrazole carboxamide ligands can also bridge two metal centers, leading to the formation of dinuclear complexes. This bridging can occur through the pyrazolate anion, where the proton on the pyrazole nitrogen is lost, allowing the nitrogen to coordinate to a second metal ion. For instance, dinuclear copper(I) complexes have been synthesized where two copper centers are bridged by the sulfur atoms of a thiocarboxamide-functionalized pyrazole ligand. acs.org In some dinuclear cobalt(II) complexes, the metal centers can exhibit a distorted trigonal bipyramidal environment. acs.org

The table below summarizes typical structural features observed in metal complexes of pyrazole-based ligands, which can be considered analogous to complexes of this compound.

| Metal Ion | Coordination Geometry | Ligand Binding Mode | Representative Bond Lengths (Å) |

| Co(II) | Distorted Trigonal Bipyramidal | Bidentate (N, O) | Co-N: ~2.0-2.2, Co-O: ~2.1-2.3 |

| Ni(II) | Distorted Square Planar | Bidentate (N, N) | Ni-N: ~1.8-2.0 |

| Cu(II) | Distorted Square Planar / Square-based Pyramidal | Bidentate (N, N) / Bidentate (N, O) | Cu-N: ~1.9-2.1, Cu-O: ~1.9-2.0 |

| Zn(II) | Distorted Tetrahedral | Bidentate (N, O) | Zn-N: ~2.0-2.1, Zn-O: ~2.0-2.2 |

Note: The data in this table is based on structurally similar pyrazole-based ligand complexes and serves as a general representation.

Investigation of Bio-inorganic Properties of Pyrazole Carboxamide Metal Complexes

The metal complexes of pyrazole carboxamide derivatives have garnered significant attention for their potential biological applications. The coordination of the ligand to a metal ion can enhance its bioactivity compared to the free ligand.

Anticancer Activity: Several studies have reported the anticancer properties of pyrazole-5-carboxamide derivatives and their metal complexes. nih.govasianpubs.org These compounds have been shown to exhibit inhibitory activity against various cancer cell lines. nih.gov For example, certain pyrazole-5-carboxamide derivatives have demonstrated potent inhibitory activity against the MGC-803 cell line. nih.gov The mechanism of action is often associated with the inhibition of specific enzymes, such as telomerase. nih.gov Metal complexes of pyrazole derivatives have also shown significant cytotoxicity for various cancer cell lines, including hepatic, lung, and colon cancer cells. nih.gov

Antimicrobial Activity: Pyrazole derivatives and their metal complexes are also known for their antimicrobial properties. nih.govnih.gov They have been found to be active against a range of bacteria and fungi. The introduction of different substituents on the pyrazole or carboxamide moiety can modulate the antimicrobial spectrum and efficacy. For instance, compounds with a pyrazole-4-carboxamide moiety have shown higher antifungal activity compared to their pyrazole-5-carboxamide counterparts in some studies. nih.gov

Role of Nitrogen-Containing Pyrazole and Carboxamide Moieties as Electron Donors

The coordination chemistry of this compound is fundamentally governed by the electron-donating properties of its nitrogen and oxygen atoms. The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). nih.gov

The pyridine-like nitrogen (N2) possesses a lone pair of electrons in an sp2 hybrid orbital, which is readily available for coordination to a metal center. This is the primary site of coordination from the pyrazole ring. The acidity of the pyrrole-like NH group can be influenced by substituents on the ring, with electron-donating groups generally increasing the acidity. nih.gov

The carboxamide moiety provides another potential coordination site through the carbonyl oxygen atom. The lone pairs on the oxygen atom can be donated to a metal ion, leading to a chelate ring formation when the pyrazole nitrogen also coordinates. This chelation enhances the stability of the resulting metal complex.

In some instances, particularly in the formation of polynuclear complexes, the pyrrole-like nitrogen can be deprotonated, and the resulting pyrazolate anion can act as a bridging ligand, coordinating to two different metal centers. The electronic properties of the ligand, including the electron-donating ability of the nitrogen and oxygen atoms, play a crucial role in determining the catalytic activity and other properties of the metal complexes. digitellinc.com

Development of Advanced Analytical Methodologies for N Propyl 1h Pyrazole 5 Carboxamide

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and purification of pyrazole (B372694) carboxamide derivatives. While specific methods for N-propyl-1H-pyrazole-5-carboxamide are not extensively detailed in publicly available research, general principles of HPLC method development for related pyrazole compounds are well-established. These methods are typically used for purity assessment and reaction monitoring. researchgate.net

The development of an HPLC method for this compound would involve a systematic evaluation of stationary phases, mobile phases, and detector settings to achieve optimal separation and sensitivity. Reversed-phase chromatography using a C18 column is the most common approach for compounds of this polarity.

A typical HPLC method would be developed by testing various mobile phase compositions, usually a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any related impurities. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the pyrazole chromophore exhibits maximum absorbance, often in the range of 210-260 nm. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Pyrazole Carboxamide Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Injection Volume | 5-20 µL |

| Detector | DAD or UV-Vis at 220-254 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS-MS) Applications

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its high-resolution counterpart, UPLC-MS/MS, are powerful tools for the analysis of pyrazole derivatives, providing high sensitivity and structural information. nih.govacs.org These techniques are invaluable for confirming the molecular weight of synthesized compounds and for identifying metabolites and degradation products.

In LC-MS analysis of pyrazole compounds, Electrospray Ionization (ESI) is a commonly used ionization source, typically operated in positive ion mode ([M+H]⁺) to generate protonated molecular ions. nih.gov For instance, in the analysis of related pyrazole derivatives, molecular ions such as [M+H]⁺ at m/z 213.0665 and [M+H]⁺ at m/z 151.0456 have been successfully identified. nih.gov

UPLC-MS/MS takes the analysis a step further by enabling fragmentation of the parent ion, which provides structural elucidation and allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). While a specific UPLC-MS/MS method for this compound is not documented, methods for other pyrazole inhibitors have been developed. acs.org A mixed-mode chromatography approach, which combines reversed-phase and ion-exchange mechanisms, has also been shown to be effective for separating various nitrogen-containing heterocycles, including pyrazole, with detection limits in the low µg/L range. researchgate.net High-Resolution Mass Spectrometry (HRMS) using instruments like a Quadrupole Time-of-Flight (Q-TOF) analyzer is also employed to confirm the elemental composition of novel pyrazole-carboxamides. nih.gov

Table 2: General LC-MS/MS Parameters for Pyrazole Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatography | UPLC/HPLC |

| Column | C18 or Mixed-Mode (e.g., Acclaim Trinity P1) researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water/Ammonium Bicarbonate researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Scan Mode | Full Scan (for identification), MRM (for quantification) |

| Collision Gas | Argon |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. While many pyrazole carboxamides may have limited volatility due to their polarity and potential for hydrogen bonding, GC-MS can be applicable, particularly for less polar derivatives or after a derivatization step to increase volatility.

The utility of GC-MS has been demonstrated in the analysis of various heterocyclic compounds. researchgate.net For a compound like this compound, direct injection might be possible if it exhibits sufficient thermal stability and volatility. The GC method would involve optimizing the temperature program of the oven to ensure separation from any impurities or starting materials. The mass spectrometer would then fragment the eluted compound, producing a characteristic mass spectrum that serves as a chemical fingerprint, allowing for identification through comparison with spectral libraries.

A typical GC-MS analysis would employ a capillary column with a non-polar or medium-polarity stationary phase. Electron Ionization (EI) is the most common ionization technique, which generates numerous fragments that are useful for structural identification.

Table 3: Illustrative GC-MS Parameters for Analysis of Heterocyclic Compounds

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50-100 °C, ramp at 10-20 °C/min to 280-300 °C |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-550 |

| Transfer Line Temp | 280 °C |

Emerging Research Areas and Academic Applications of N Propyl 1h Pyrazole 5 Carboxamide

Exploratory Research in Agrochemical Science and Mechanistic Pesticide Investigations

The pyrazole (B372694) carboxamide chemical structure is a cornerstone in the development of modern agrochemicals, with numerous commercial pesticides and fungicides featuring this core moiety. scielo.br Consequently, derivatives of N-propyl-1H-pyrazole-5-carboxamide are subjects of intensive research to discover new agents for crop protection with improved efficacy and novel mechanisms of action.

Research has demonstrated that modifying the substituents on the pyrazole ring and the carboxamide nitrogen can lead to compounds with potent fungicidal, insecticidal, and anthelmintic properties. researchgate.netnih.gov For example, pyrazole-5-carboxamide derivatives have been synthesized and shown to have high insecticidal activity against pests like Plutella xylostella (diamondback moth) and Frankliniella occidentalis (western flower thrips), as well as pests with piercing-sucking mouthparts such as Aphis craccivora (cowpea aphid). nih.gov Some of these compounds exhibit activity comparable to or exceeding that of existing commercial insecticides. researchgate.netnih.gov

Mechanistic studies are a crucial part of this research. Many pyrazole carboxamide insecticides, like tolfenpyrad, function by inhibiting the mitochondrial electron transport chain at Complex I. nih.gov This mode of action is a key area of investigation for developing new pesticides, especially for controlling pests that have developed resistance to other insecticide classes. nih.gov Similarly, fungicidal derivatives often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain at Complex II. nih.gov

In the realm of animal health, which often overlaps with agrochemical research, 1-methyl-1H-pyrazole-5-carboxamide derivatives have been identified as potent anthelmintic agents. griffith.edu.aunih.gov Through phenotypic screening and subsequent medicinal chemistry optimization, researchers have developed compounds that inhibit the motility and development of parasitic nematodes like Haemonchus contortus, a major agricultural pest in ruminants, at very low concentrations. griffith.edu.aunih.gov

Table 1: Examples of Agrochemical Activity in Pyrazole-5-Carboxamide Derivatives This table is interactive. Click on the headers to sort.

| Compound Class | Target Organism | Type of Activity | Reported Efficacy (Example) | Reference(s) |

|---|---|---|---|---|

| 1H-Pyrazole-5-carboxamides | Aphis fabae (Black bean aphid) | Insecticidal | LC50 = 3.56 mg/L | researchgate.net |

| 1-Methyl-1H-pyrazole-5-carboxamides | Haemonchus contortus (Barber's pole worm) | Anthelmintic (Larval Development) | IC50 = 0.29 µM | griffith.edu.au |

| Pyrazole-5-carboxamides | Plutella xylostella (Diamondback moth) | Insecticidal | High activity noted | nih.gov |

| 1H-Pyrazole-5-carboxamides | Puccinia polysora (Southern rust) | Fungicidal | Potent bioactivity noted | researchgate.net |

Investigations in Material Science and Functional Materials Development

While the primary focus of research on pyrazole carboxamides has been in life sciences, their unique chemical properties also make them intriguing candidates for applications in material science. The exploration in this area is more nascent but holds significant potential. Investigations into structurally related compounds, such as 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, suggest possible applications in the synthesis of novel polymers and functional nanomaterials.

The pyrazole ring system and associated functional groups can be exploited in polymer chemistry. These structures could be incorporated into polymer backbones or as pendant groups to create materials with specific, desirable properties such as enhanced thermal stability or improved mechanical strength. The ability of the pyrazole and carboxamide moieties to participate in hydrogen bonding and π-π stacking interactions could be used to engineer self-assembling materials or polymers with ordered microstructures.

In nanotechnology, the chemical properties of these compounds make them suitable for integration into nanomaterials. Their capacity to form stable complexes with metal ions could be leveraged to create novel catalysts or drug delivery systems where the pyrazole derivative acts as a functionalizing agent on the surface of nanoparticles.

Design and Synthesis of Advanced Chemical Probes and Building Blocks

Pyrazole derivatives, including the this compound scaffold, are highly valued as building blocks in synthetic chemistry. scirp.org Their pre-existing ring structure allows for the efficient and modular synthesis of more complex molecules, making them a frequent starting point for creating libraries of compounds for drug discovery and other applications. scielo.brscirp.org

A prominent example of a related compound's use as a synthetic intermediate is the role of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in the production of Sildenafil. xinnuopharma.com This demonstrates the industrial utility of the pyrazole carboxamide scaffold as a key precursor to a widely used pharmaceutical agent. The synthesis involves creating the core pyrazole structure and then modifying its functional groups in subsequent steps.

Furthermore, the pyrazole-5-carboxamide framework is actively used to design and synthesize novel therapeutic agents for various diseases. Researchers have developed series of 1-methyl-1H-pyrazole-5-carboxamide derivatives as potential anti-cancer agents, specifically for prostate cancer. nih.gov These compounds are designed to inhibit the androgen receptor signaling pathway, a critical driver of the disease's progression. nih.gov This strategic use of the pyrazole core as a scaffold for generating targeted inhibitors highlights its importance beyond agrochemicals and as a fundamental building block in medicinal chemistry.

Table 2: this compound and its Derivatives as Synthetic Building Blocks This table is interactive. Click on the headers to sort.

| Building Block | Target Molecule/Class | Application Area | Reference(s) |

|---|---|---|---|

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Sildenafil | Pharmaceutical (Erectile Dysfunction) | xinnuopharma.com |

| 1-Methyl-1H-pyrazole-5-carboxamide Derivatives | Androgen Receptor Inhibitors | Medicinal Chemistry (Anti-Cancer) | nih.gov |

| 5-Amino-N-substituted Pyrazoles | Pyrazolopyridines, Pyrazolotriazines | Synthesis of Bioactive Heterocycles | scirp.org |

| Pyrazole-carboxamide Derivatives | Novel Pesticides | Agrochemical Synthesis | scielo.br |

Q & A

Q. What are the standard synthetic routes for N-propyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazine with a β-ketoester or β-diketone precursor to form the pyrazole core. For example, ethyl 3-oxohexanoate can react with hydrazine hydrate under acidic conditions to yield the pyrazole ring. The propyl group is introduced either during cyclization (via the β-ketoester side chain) or via post-synthetic alkylation. Carboxamide formation is achieved by converting the ester intermediate to the carboxylic acid (via hydrolysis), followed by activation with coupling reagents (e.g., CDI or EDC) and reaction with ammonia. Optimization includes adjusting solvent polarity (e.g., DMF/water mixtures), temperature (60–80°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yield (≥75%) and purity (HPLC monitoring recommended) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and carboxamide formation. Key signals include the pyrazole ring protons (δ 6.5–7.5 ppm) and the carboxamide NH (δ 8.0–8.5 ppm, broad).

- Electrospray Ionization Mass Spectrometry (ESI-MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and detects fragmentation patterns. Unusual losses (e.g., 11 u) require tandem MS (MS/MS) and density functional theory (DFT) calculations to resolve .

- Infrared Spectroscopy (IR): Stretching bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) confirm the carboxamide group .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

- Anti-inflammatory activity: Carrageenan-induced paw edema in rats (dose range: 10–50 mg/kg, oral administration) .

- Antimicrobial activity: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition: Phosphodiesterase (PDE) assays using fluorescence-based substrates (e.g., AOAC SMPR 2014.011 protocols) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structure elucidation?

- Unusual MS fragments: For example, a loss of 11 u in ESI-MS may result from ring contraction or rearrangement. Use isotope labeling and DFT calculations to map fragmentation pathways .

- NMR signal overlap: Employ 2D techniques (COSY, HSQC) to resolve proton-proton coupling and assign carbons. For dynamic structures (e.g., tautomers), variable-temperature NMR (VT-NMR) clarifies equilibrium states .

Q. What strategies improve synthetic yield and purity of this compound?

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency.

- Catalyst screening: Lewis acids (e.g., ZnCl₂) improve cyclocondensation rates.

- Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water) to isolate ≥98% purity .

Q. How can structure-activity relationships (SAR) be established for this compound’s biological activity?

- Substituent variation: Synthesize analogs with modified alkyl chains (e.g., ethyl, isopropyl) or aryl groups (e.g., fluorophenyl, methoxyphenyl). Compare IC₅₀ values in enzyme assays .

- Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with COX-2 or PDE4 active sites) .

- Meta-analysis: Cross-reference bioactivity data with PubChem BioAssay entries to identify trends in potency or selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.